Octyl carbamate

描述

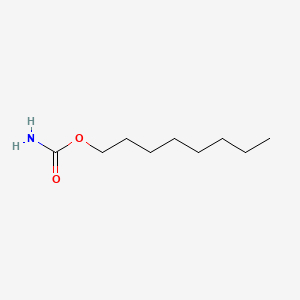

Octyl carbamate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis and Modification

1.1 Starch Modification

One of the prominent applications of octyl carbamate is in the modification of starch. Research indicates that octyl amine can be coupled with starch using dimethyl carbonate as a coupling agent to produce starch carbamate. This process enhances the properties of starch, making it suitable for various industrial applications such as biodegradable plastics and food packaging materials. The reaction mechanism involves the formation of carbamate linkages, which improves the solubility and reactivity of starch in different environments .

Table 1: Properties of Starch Carbamate

| Property | Value |

|---|---|

| Degree of Substitution | 0.09 |

| Reaction Temperature | 80 °C |

| Catalyst Used | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |

| Solubility in DMSO | Partial |

1.2 Synthesis of Carbonates

this compound is also utilized in the synthesis of carbonates. The conversion of this compound into di-n-octyl carbonate has been explored, yielding valuable intermediates for producing dyes and crop protection agents . This application highlights its role in generating compounds that are essential for various industrial processes.

Biomedical Applications

2.1 Drug Delivery Systems

Recent studies have shown that derivatives of this compound can be developed into drug delivery systems, particularly in the form of hydrogels. These hydrogels can encapsulate drugs such as naproxen and chloroquine, allowing for controlled release in biological environments. The unique properties of this compound derivatives enhance biocompatibility and provide stimuli-responsive characteristics, making them suitable for biomedical applications such as tissue engineering and enzyme immobilization .

Table 2: Drug Delivery Characteristics

| Drug | Release Mechanism | Hydrogel Concentration | Observed Release Rate |

|---|---|---|---|

| Naproxen | pH-sensitive release | 10 mg/mL | High |

| Chloroquine | UV-Vis monitored release | 0.1 wt % | Moderate |

Material Science

3.1 Textile Applications

this compound derivatives have been applied to cotton fabrics to improve their mechanical properties, such as flex abrasion resistance and wrinkle recovery . This enhancement is crucial for developing durable textiles that meet consumer demands for both comfort and longevity.

Case Studies

Case Study 1: Starch Carbamate Formation

A study conducted on the alkylation of starch with octyl amine demonstrated that the use of dimethyl carbonate as a coupling agent significantly improved the degree of substitution compared to traditional methods using hazardous isocyanates. The resulting starch carbamate exhibited enhanced solubility and reactivity, making it a sustainable alternative for industrial applications .

Case Study 2: Hydrogel Development

In another study focusing on the development of hydrogels from this compound derivatives, researchers synthesized several compounds that formed effective gelators in various solvents. These hydrogels showed potential for drug delivery applications due to their ability to encapsulate therapeutic agents while maintaining structural integrity under physiological conditions .

化学反应分析

Carbonylation with CO₂ and Amines

Octyl carbamate can also form via a green synthesis route using CO₂, octylamine, and alcohols under basic conditions :

Optimized Conditions :

-

Catalyst: Cs₂CO₃ (2 wt%)

-

Temperature: 140–160°C

-

Alcohol : Amine ratio: 15:1

Performance Metrics :

| Alcohol | Conversion (%) | Carbamate Yield (%) |

|---|---|---|

| Methanol | 65 | 43 |

| n-Propanol | 89 | 67 |

| n-Octanol | 95 | 81 |

Long-chain alcohols (e.g., octanol) enhance yields due to reduced acidity and improved nucleophilicity .

DMC-Mediated Coupling in Polymer Chemistry

Dimethyl carbonate (DMC) serves as a coupling agent for this compound in starch modification :

Reaction Parameters :

| Temperature (°C) | Time (h) | Degree of Substitution (DS) |

|---|---|---|

| 70 | 24 | 0.09 |

| 90 | 24 | 0.46 |

DRIFT spectroscopy confirmed carbamate linkage formation (peaks at 1702 cm⁻¹ and 1534 cm⁻¹) . XPS analysis showed nitrogen incorporation (1.12 mmol/g) and alkyl chain presence (C–C/C–H peak at 284.8 eV) .

Thermal Decomposition to Isocyanates

This compound undergoes thermolysis at elevated temperatures to regenerate isocyanates, critical for polyurethane recycling :

Thermolysis Efficiency :

| Carbamate | Temperature (°C) | MDI Yield (%) |

|---|---|---|

| Methyl carbamate | 300 | 17 |

| Butyl carbamate | 275 | 17 |

| This compound | 275 | 9.6 |

Lower yields for this compound arise from competing oligomerization and side reactions . Pressure reduction (15 mbar) minimizes alcohol retention and improves isocyanate recovery .

Cross-Linking in Polyurethane Networks

In polymer applications, this compound acts as a cross-linker via reaction with diisocyanates (e.g., MDI):

Key Properties of Cross-Linked Polymers :

-

Tensile strength: 15–25 MPa

-

Glass transition temperature (Tg): −40 to −20°C

The carbamate group enhances mechanical stability through hydrogen bonding and covalent network formation.

Hydrolysis and Stability

This compound hydrolyzes under acidic or alkaline conditions to release octanol and carbamic acid :

Hydrolysis Rates :

| pH | Half-life (25°C) |

|---|---|

| 2 | 8 hours |

| 7 | 72 hours |

| 12 | 4 hours |

Stability is highest under neutral conditions, making it suitable for controlled-release formulations .

Reactivity with Electrophiles

The carbamate nitrogen participates in alkylation and acylation reactions :

-

Alkylation :

-

Acylation :

These reactions expand its utility in synthesizing functionalized polymers and bioactive compounds .

Catalytic Rearrangements

This compound participates in Curtius-type rearrangements to form isocyanates under thermal or photolytic conditions :

This reactivity is exploited in photo-polymerization and drug delivery systems .

属性

CAS 编号 |

2029-64-3 |

|---|---|

分子式 |

C9H19NO2 |

分子量 |

173.25 g/mol |

IUPAC 名称 |

octyl carbamate |

InChI |

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H2,10,11) |

InChI 键 |

YPNZTHVEMNUDND-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCOC(=O)N |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。